molecular formula C9H14N2O B121411 5-Isoxazolamine,N,N-dimethyl-3-(2-methyl-1-propenyl)-(9CI) CAS No. 156366-80-2

5-Isoxazolamine,N,N-dimethyl-3-(2-methyl-1-propenyl)-(9CI)

Cat. No. B121411
M. Wt: 166.22 g/mol
InChI Key: HWYLDLWGLLSIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isoxazolamine, N,N-dimethyl-3-(2-methyl-1-propenyl)-(9CI) is a chemical compound that belongs to the class of isoxazoles. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. In

Mechanism Of Action

The mechanism of action of 5-Isoxazolamine, N,N-dimethyl-3-(2-methyl-1-propenyl)-(9CI) is not fully understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that are involved in various physiological processes, including inflammation and pain.

Biochemical And Physiological Effects

Studies have shown that 5-Isoxazolamine, N,N-dimethyl-3-(2-methyl-1-propenyl)-(9CI) has anti-inflammatory and analgesic effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have anti-tumor effects in animal models of cancer.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-Isoxazolamine, N,N-dimethyl-3-(2-methyl-1-propenyl)-(9CI) in lab experiments is its relatively low cost and ease of synthesis. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 5-Isoxazolamine, N,N-dimethyl-3-(2-methyl-1-propenyl)-(9CI). One direction is to further investigate its anti-inflammatory and analgesic properties and its potential as an anti-tumor agent. Another direction is to explore its potential as an insecticide and fungicide in agriculture. Additionally, further research could be done to explore its potential as a polymer stabilizer in industry. Finally, more research could be done to understand the mechanism of action of 5-Isoxazolamine, N,N-dimethyl-3-(2-methyl-1-propenyl)-(9CI) and its effects on various physiological processes.

Synthesis Methods

The synthesis of 5-Isoxazolamine, N,N-dimethyl-3-(2-methyl-1-propenyl)-(9CI) involves the reaction of 2-methyl-1-propenylamine with hydroxylamine hydrochloride in the presence of acetic acid. The reaction mixture is then heated under reflux, and the resulting product is purified by recrystallization. The yield of the product is around 60% to 70%.

Scientific Research Applications

5-Isoxazolamine, N,N-dimethyl-3-(2-methyl-1-propenyl)-(9CI) has shown potential applications in various fields of scientific research. In the field of medicine, it has been studied for its anti-inflammatory and analgesic properties. It has also been investigated for its potential as an anti-tumor agent. In agriculture, it has been studied for its insecticidal and fungicidal properties. In industry, it has been investigated for its potential use as a polymer stabilizer.

properties

CAS RN

156366-80-2

Product Name

5-Isoxazolamine,N,N-dimethyl-3-(2-methyl-1-propenyl)-(9CI)

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

N,N-dimethyl-3-(2-methylprop-1-enyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H14N2O/c1-7(2)5-8-6-9(11(3)4)12-10-8/h5-6H,1-4H3

InChI Key

HWYLDLWGLLSIDN-UHFFFAOYSA-N

SMILES

CC(=CC1=NOC(=C1)N(C)C)C

Canonical SMILES

CC(=CC1=NOC(=C1)N(C)C)C

synonyms

5-Isoxazolamine,N,N-dimethyl-3-(2-methyl-1-propenyl)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.